3-[1-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
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Overview
Description
3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound that features a benzothiophene core, a pyrrole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-fluoroaniline to form an amide intermediate. This intermediate is then subjected to cyclization with a pyrrole derivative under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen atoms in the compound can be substituted using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Shares the benzothiophene core but differs in functional groups.
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid: Similar core structure with different substituents.
Uniqueness
3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is unique due to its combination of a benzothiophene core, a pyrrole ring, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H16ClFN2O3S |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-[1-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H16ClFN2O3S/c23-20-16-3-1-2-4-18(16)30-21(20)22(29)25-26-15(10-12-19(27)28)9-11-17(26)13-5-7-14(24)8-6-13/h1-9,11H,10,12H2,(H,25,29)(H,27,28) |
InChI Key |
WTMARJRNPIIQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN3C(=CC=C3C4=CC=C(C=C4)F)CCC(=O)O)Cl |
Origin of Product |
United States |
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